(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid
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Overview
Description
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both amino and hydroxy functional groups, making it a versatile candidate for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable precursor with di(prop-2-en-1-yl)amine under controlled conditions to introduce the amino group. This is followed by oxidation and hydrolysis steps to introduce the hydroxy and oxo groups, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the oxo group can produce diols.
Scientific Research Applications
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme mechanisms and as a substrate for biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxybutanoic acid: Lacks the oxo group, resulting in different reactivity and applications.
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxopentanoic acid: Contains an additional carbon in the backbone, affecting its physical and chemical properties.
Uniqueness
The presence of both amino and hydroxy groups in (2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid makes it unique compared to similar compounds
Properties
CAS No. |
708272-65-5 |
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Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2R,3R)-4-[bis(prop-2-enyl)amino]-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H15NO5/c1-3-5-11(6-4-2)9(14)7(12)8(13)10(15)16/h3-4,7-8,12-13H,1-2,5-6H2,(H,15,16)/t7-,8-/m1/s1 |
InChI Key |
ZFSGPQHKSXNPJF-HTQZYQBOSA-N |
Isomeric SMILES |
C=CCN(CC=C)C(=O)[C@@H]([C@H](C(=O)O)O)O |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
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